Methyl 5-chloro-2-fluoro-4-methylbenzoate
Overview
Description
Methyl 5-chloro-2-fluoro-4-methylbenzoate: is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate typically involves the esterification of 5-chloro-2-fluoro-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-chloro-2-fluoro-4-methylbenzoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 5-chloro-2-fluoro-4-methylbenzoic acid.
Reduction: Formation of 5-chloro-2-fluoro-4-methylbenzyl alcohol.
Scientific Research Applications
Methyl 5-chloro-2-fluoro-4-methylbenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-fluoro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- Methyl 5-chloro-2-fluoro-4-methylbenzoate
- Methyl 2-chloro-5-fluoro-4-methylbenzoate
- Methyl 5-chloro-4-fluoro-2-methylbenzoate
Comparison: this compound is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
methyl 5-chloro-2-fluoro-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZDRSFZCLRWLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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